molecular formula C16H24O8 B14727662 Bis(3-allyloxy-2-hydroxypropyl) fumarate CAS No. 5975-73-5

Bis(3-allyloxy-2-hydroxypropyl) fumarate

Cat. No.: B14727662
CAS No.: 5975-73-5
M. Wt: 344.36 g/mol
InChI Key: OUYZUCACSQXEMC-WAYWQWQTSA-N
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Description

Bis(3-allyloxy-2-hydroxypropyl) fumarate: is an organic compound with the molecular formula C₁₆H₂₄O₈ It is a diester of fumaric acid and 3-allyloxy-2-hydroxypropyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-allyloxy-2-hydroxypropyl) fumarate typically involves the esterification of fumaric acid with 3-allyloxy-2-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(3-allyloxy-2-hydroxypropyl) fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce diols .

Scientific Research Applications

Chemistry: Bis(3-allyloxy-2-hydroxypropyl) fumarate is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the formation of cross-linked networks, which are valuable in the production of advanced materials .

Biology and Medicine: In biological research, this compound is studied for its potential as a drug delivery agent due to its ability to form biocompatible and biodegradable polymers. It is also investigated for its antioxidant properties .

Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and sealants. Its ability to undergo polymerization makes it a valuable component in the production of high-performance materials .

Mechanism of Action

The mechanism of action of Bis(3-allyloxy-2-hydroxypropyl) fumarate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications, including drug delivery and material science. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components to exert its effects .

Comparison with Similar Compounds

    Bis(3-allyloxy-2-hydroxypropyl) maleate: Similar in structure but derived from maleic acid instead of fumaric acid.

    Bis(3-allyloxy-2-hydroxypropyl) succinate: Another similar compound, but derived from succinic acid.

Uniqueness: Bis(3-allyloxy-2-hydroxypropyl) fumarate is unique due to its fumarate backbone, which imparts distinct chemical properties compared to its analogs. Its ability to form stable cross-linked networks makes it particularly valuable in polymer chemistry and material science .

Properties

CAS No.

5975-73-5

Molecular Formula

C16H24O8

Molecular Weight

344.36 g/mol

IUPAC Name

bis(2-hydroxy-3-prop-2-enoxypropyl) (Z)-but-2-enedioate

InChI

InChI=1S/C16H24O8/c1-3-7-21-9-13(17)11-23-15(19)5-6-16(20)24-12-14(18)10-22-8-4-2/h3-6,13-14,17-18H,1-2,7-12H2/b6-5-

InChI Key

OUYZUCACSQXEMC-WAYWQWQTSA-N

Isomeric SMILES

C=CCOCC(COC(=O)/C=C\C(=O)OCC(COCC=C)O)O

Canonical SMILES

C=CCOCC(COC(=O)C=CC(=O)OCC(COCC=C)O)O

Origin of Product

United States

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